molecular formula C9H15BrO4S B13317416 3-Bromo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione

3-Bromo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione

Cat. No.: B13317416
M. Wt: 299.18 g/mol
InChI Key: GELJJOFXCNIYAW-UHFFFAOYSA-N
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Description

3-Bromo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bromine atom, an oxan-4-yloxy group, and a thiolane-1,1-dione moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of a suitable precursor, followed by the introduction of the oxan-4-yloxy group through a nucleophilic substitution reaction. The final step involves the formation of the thiolane-1,1-dione ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the thiolane-1,1-dione moiety to a thiolane ring.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted thiolanes, and various derivatives with modified functional groups.

Scientific Research Applications

3-Bromo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The bromine atom and the oxan-4-yloxy group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(oxan-4-yloxy)aniline
  • 3-Bromo-4-(oxan-4-yloxy)phenol
  • 3-Bromo-4-(oxan-4-yloxy)benzene

Uniqueness

Compared to similar compounds, 3-Bromo-4-(oxan-4-yloxy)-1lambda6-thiolane-1,1-dione is unique due to the presence of the thiolane-1,1-dione moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H15BrO4S

Molecular Weight

299.18 g/mol

IUPAC Name

3-bromo-4-(oxan-4-yloxy)thiolane 1,1-dioxide

InChI

InChI=1S/C9H15BrO4S/c10-8-5-15(11,12)6-9(8)14-7-1-3-13-4-2-7/h7-9H,1-6H2

InChI Key

GELJJOFXCNIYAW-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OC2CS(=O)(=O)CC2Br

Origin of Product

United States

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